Coretinphencone

Overview

Description

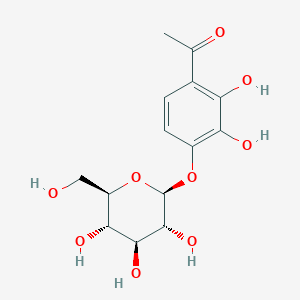

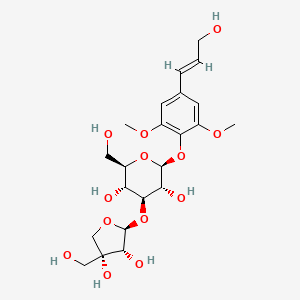

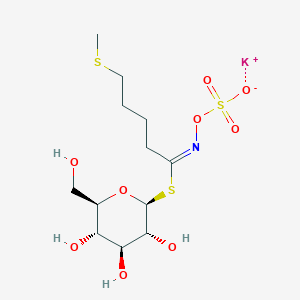

Coretinphencone is a natural product isolated from the buds of Coreopsis tinctoria Nutt.. Its molecular formula is C14H18O9 , and it has a molecular weight of 330.29 g/mol . Although it’s not widely studied, let’s explore what we know about this intriguing compound.

Physical And Chemical Properties Analysis

Scientific Research Applications

Antioxidant and Enzyme Inhibitory Activities

Coretinphencone, along with other compounds like coretinphenol and coretincone, was isolated from Coreopsis tinctoria Nutt. These compounds, especially coretinphencone, showed notable activities in scientific research. For instance, compounds from Coreopsis tinctoria demonstrated strong antioxidant properties, particularly effective in scavenging free radicals, as indicated by their diphenyl(2,4,6-trinitrophenyl)iminoazanium (DPPH) radical-scavenging activity. Moreover, coretinphencone exhibited significant angiotensin I-converting enzyme inhibitory activity, suggesting its potential application in cardiovascular disease prevention (Wang et al., 2015).

Photonic and Biophotonic Applications

Research in the field of photonic and biophotonic applications has identified coretinphencone as a compound of interest. Core-shell nanostructures that utilize compounds like coretinphencone can manipulate electronic excitations and energy transfer, leading to efficient upconversion emissions. These emissions are crucial for various applications, including biomedical imaging, solar energy conversion, and security encoding (Chen et al., 2015).

Chemical Sensing and Microscopy

Coretinphencone's properties have been leveraged in the development of novel instruments for chemical sensing and microscopy. Utilizing supercontinuum sources, which involve compounds like coretinphencone, allows for the gathering of wide bandwidth molecular spectra at an ultra-high speed. This technology is instrumental in advancing the capabilities of chemical sensing and microscopy, particularly in applications that require rapid and precise detection of chemical substances (Kaminski et al., 2008).

Drug Delivery and Biomedical Research

In the context of drug delivery and biomedical research, coretinphencone has shown potential in the construction of multifunctional microspheres with applications in drug delivery, catalysis, and bioseparation. The unique properties of coretinphencone contribute to the creation of these microspheres, which are highly desirable for their efficiency and specificity in delivering therapeutic agents and other applications in the biomedical field (Zhang et al., 2018).

properties

IUPAC Name |

1-[2,3-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O9/c1-5(16)6-2-3-7(10(18)9(6)17)22-14-13(21)12(20)11(19)8(4-15)23-14/h2-3,8,11-15,17-21H,4H2,1H3/t8-,11-,12+,13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOWHSWFFIPSDK-LNNRFACYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C(C(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coretinphencone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3028078.png)